

Literature review on the therapeutic potential of Diffractaic Acid

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Compound of Interest

Compound Name: *Diffractaic Acid*

Cat. No.: *B190994*

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An In-depth Technical Guide on the Therapeutic Potential of **Diffractaic Acid**

Introduction

Diffractaic acid, a secondary metabolite primarily isolated from lichens of the *Usnea* species, has emerged as a compound of significant interest in therapeutic research.[1] Traditionally, lichens such as *Usnea diffracta* Vain have been utilized in folk medicine for a variety of ailments, including infections, inflammation, and wounds.[2][3][4] Modern scientific investigation has begun to elucidate the molecular mechanisms underlying these traditional uses, revealing a spectrum of biological activities. This technical guide provides a comprehensive review of the current literature on the therapeutic potential of **diffractaic acid**, focusing on its anticancer, anti-inflammatory, antioxidant, and antiviral properties. It is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental protocols, and key signaling pathways.

Anticancer Potential

Diffractaic acid has demonstrated notable anticancer effects across a range of cancer cell lines, primarily through the induction of apoptosis, inhibition of cell migration, and targeting of specific molecular pathways.[5][6][7] Its activity has been evaluated in models of glioblastoma, lung cancer, breast cancer, and hepatocellular carcinoma.

In Vitro Cytotoxicity

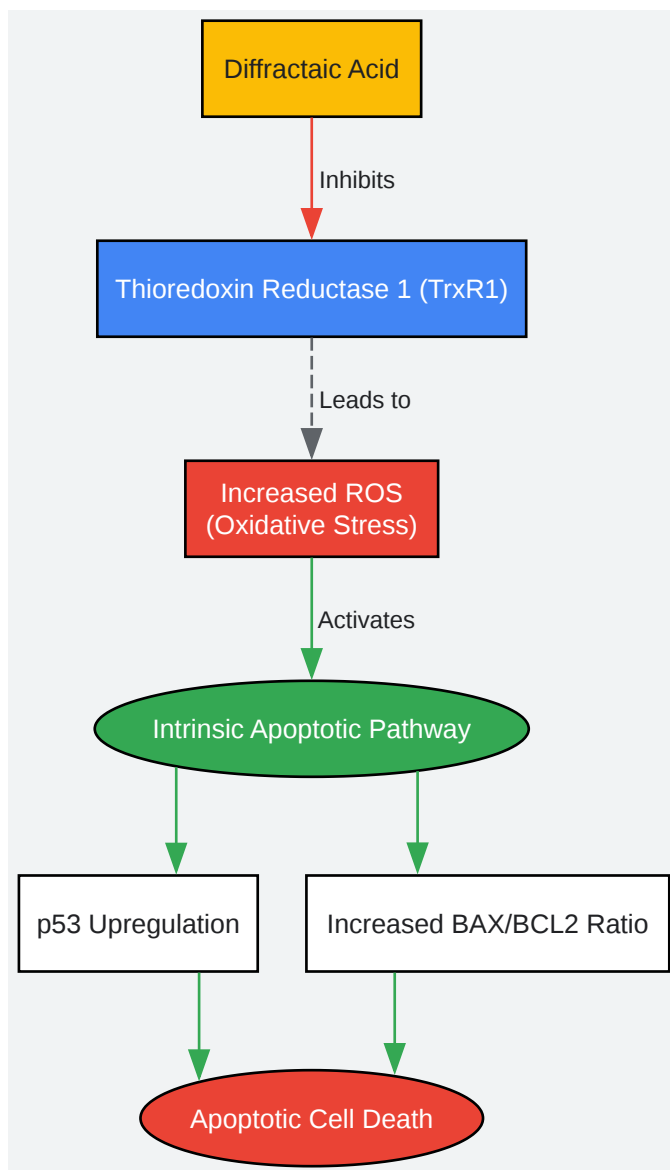
DiffRACTaIC acid exhibits dose-dependent cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several key studies are summarized below.

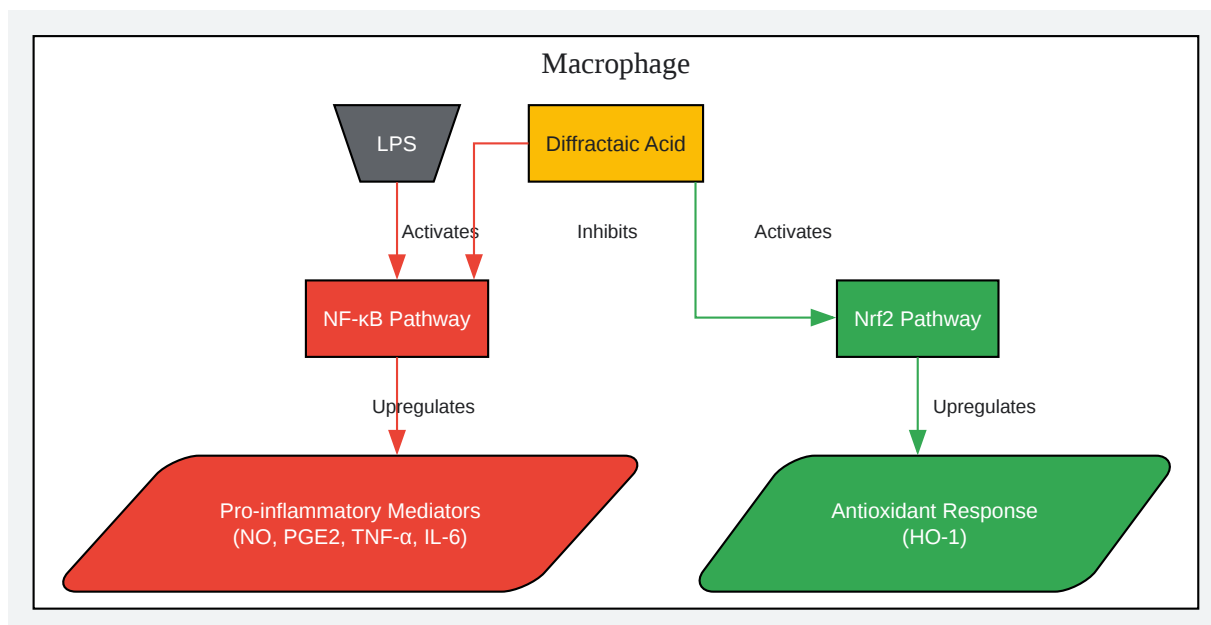
Cell Line	Cancer Type	IC50 Value	Incubation Time	Reference
U87MG	Glioblastoma Multiforme	35.67 µg/mL (or mg/L)	48 hours	[8][9]
A549	Lung Cancer	46.37 µg/mL	48 hours	[5]
MCF-7	Breast Cancer	51.32 µg/mL	Not Specified	[6]
MDA-MB-453	Breast Cancer	87.03 µg/mL	Not Specified	[6]
HepG2	Hepatocellular Carcinoma	78.07 µg/mL	48 hours	[7][10]
PRCC	Primary Rat Cerebral Cortex (Healthy Control)	122.26 µg/mL (or mg/L)	48 hours	[8][9]

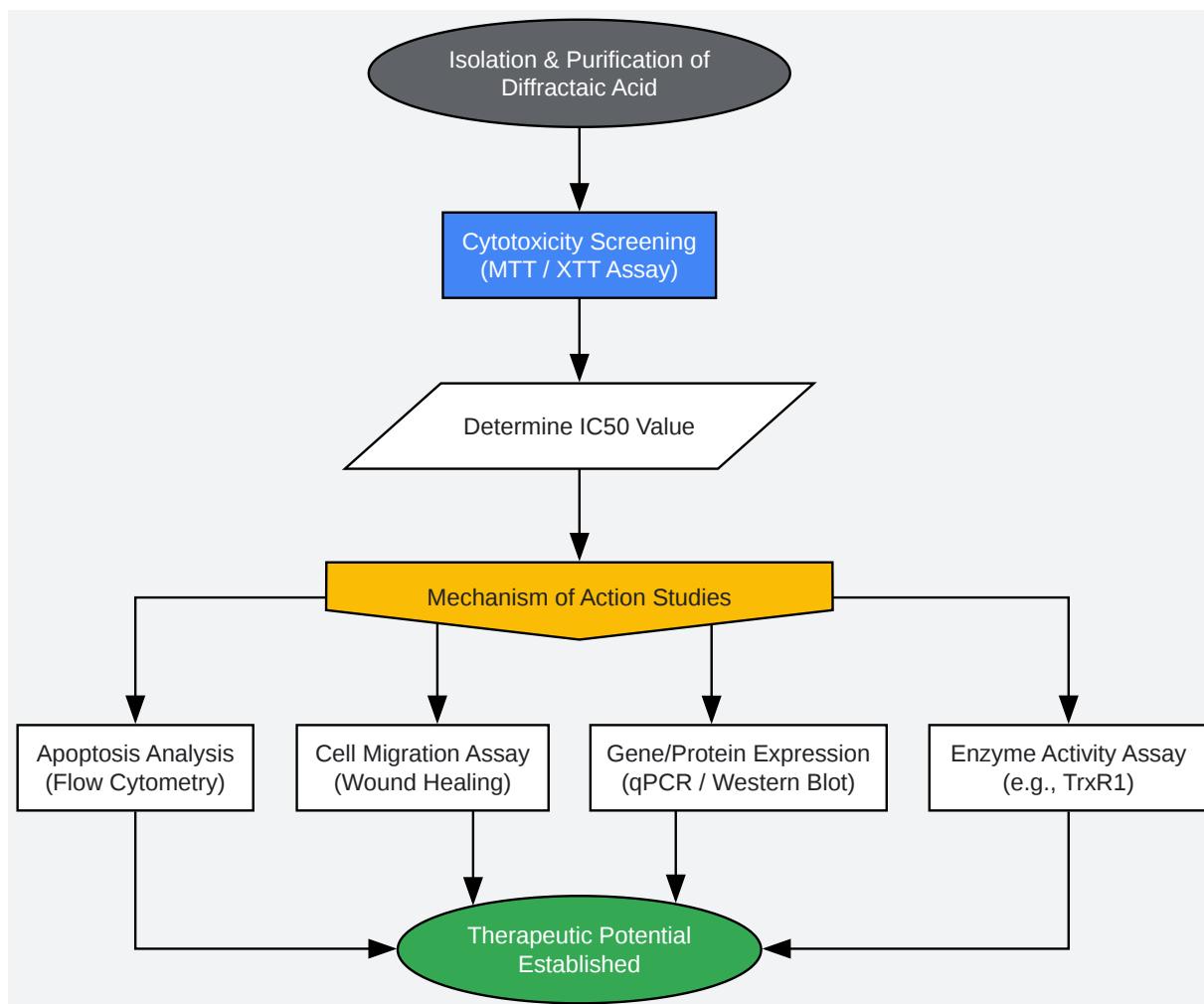
Mechanism of Action: Thioredoxin Reductase 1 (TrxR1) Inhibition

A primary mechanism for the anticancer activity of **diffRACTaIC acid** is the inhibition of Thioredoxin Reductase 1 (TrxR1), an enzyme often overexpressed in tumor cells.[5][6][7] TrxR1 is a key component of the thioredoxin system, which regulates cellular redox balance. Inhibition of TrxR1 by **diffRACTaIC acid** disrupts this balance, leading to increased intracellular reactive oxygen species (ROS), oxidative stress, and subsequent activation of apoptotic pathways.

This mechanism involves the upregulation of the pro-apoptotic BAX/BCL2 ratio and the tumor suppressor gene p53.[5][6] While **diffRACTaIC acid** consistently inhibits TrxR1 enzymatic activity, its effect on TrxR1 gene and protein expression can vary between cell types. In HepG2 cells, for instance, **diffRACTaIC acid** was found to increase TRXR1 gene and protein expression, while still suppressing its enzymatic activity.[7][10]







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References

- 1. In vivo Antitumoral Effect of DiffRACTAic Acid from Lichen Metabolites on... [wisdomlib.org]
- 2. researchgate.net [researchgate.net]

- 3. herbalreality.com [herbalreality.com]
- 4. Narratives Details - The William & Lynda Steere Herbarium [sweetgum.nybg.org]
- 5. Diffractaic acid exhibits thioredoxin reductase 1 inhibition in lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diffractaic acid, a novel TrxR1 inhibitor, induces cytotoxicity, apoptosis, and antimigration in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diffractaic acid exerts anti-cancer effects on hepatocellular carcinoma HepG2 cells by inducing apoptosis and suppressing migration through targeting thioredoxin reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 9. The anti-cancer efficacies of diffractaic, lobaric, and usnic acid: In vitro inhibition of glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diffractaic acid exerts anti-cancer effects on hepatocellular carcinoma HepG2 cells by inducing apoptosis and suppressing migration through targeting thioredoxin reductase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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